molecular formula C₁₀H₁₄ClN₅O B1141837 (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol CAS No. 141271-12-7

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

Cat. No.: B1141837
CAS No.: 141271-12-7
M. Wt: 255.7
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is (1S,4R)-4-[(2,5-diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol , which precisely defines its stereochemistry and substituent arrangement. The (1S,4R) configuration specifies the absolute stereochemistry of the cyclopentene ring, indicating the spatial orientation of the amino and methanol substituents. The pyrimidinyl group at position 4 of the cyclopentene is further substituted with amino groups at positions 2 and 5, a chlorine atom at position 6, and a nitrogen linkage at position 4. This nomenclature adheres to IUPAC rules by prioritizing functional groups and numbering the rings to minimize locants.

CAS Registry Numbers and Synonyms

The compound is registered under multiple CAS numbers, reflecting its stereochemical variants and synthetic pathways:

CAS Number Synonym(s)
141271-11-6 This compound
141271-12-7 (+/-)-cis-4-[(2,5-Diamino-4-chloro-6-pyrimidinyl)amino]-2-cyclopentene-1-methanol

Additional synonyms include Desformyl Abaca-1 and (1S-cis)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol, emphasizing its relationship to abacavir derivatives.

Molecular Formula and Weight Validation

The molecular formula C₁₀H₁₄ClN₅O was confirmed through high-resolution mass spectrometry and computational validation. The molecular weight is 255.70 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 14 1.008 14.11
Cl 1 35.45 35.45
N 5 14.01 70.05
O 1 16.00 16.00
Total 255.71

This matches experimental data from PubChem (CID 11459511), validating the formula.

Structural Isomerism and Tautomeric Forms

Structural Isomerism

While the molecular formula C₁₀H₁₄ClN₅O has 383 structural isomers, the compound’s specific stereochemistry and substituent positions limit its isomerism. The rigid cyclopentene backbone and fixed (1S,4R) configuration preclude geometric isomerism. However, positional isomers could theoretically arise from alternative placements of the chloro or amino groups on the pyrimidine ring, though such variants are not reported in the literature.

Tautomerism

The pyrimidine moiety exhibits tautomeric behavior due to proton mobility on nitrogen atoms. Theoretical studies on similar 4-pyrimidinones reveal keto-enol tautomerism, where the carbonyl group (C=O) converts to a hydroxyl group (C–OH) via proton transfer. For this compound, the 2,5-diamino-6-chloro-4-pyrimidinyl group may adopt tautomeric forms involving:

  • Amino-imino equilibria : Migration of protons between adjacent amino groups and ring nitrogens.
  • N-oxide tautomerism : Formation of N-oxide derivatives under oxidative conditions, as observed in related diaminochloropyrimidines.

Quantum mechanical calculations on analogous systems suggest that tautomeric stability depends on intramolecular hydrogen bonding and solvent interactions. For instance, the keto form predominates in nonpolar environments, while aqueous solutions favor hydrated species. These tautomeric shifts could influence the compound’s reactivity in synthetic or biological contexts.

Properties

IUPAC Name

[(1S,4R)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURTQFRFNOOPJ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135192
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
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Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141271-12-7
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141271-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-cyclopent-1-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141271127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-4-(2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)-CYCLOPENT-1-METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVZ52Q6N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclisation of Pyrimidine Intermediate

The primary synthetic route involves the cyclisation of a pyrimidine precursor, N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl} isobutyramide , under anhydrous acidic conditions. The reaction proceeds via a two-step mechanism:

  • Deprotection : Removal of the formyl group from the 5-amino position using anhydrous hydrochloric acid in isopropanol at 40–42°C for 2 hours.

  • Ring Closure : Subsequent treatment with triethyl orthoformate (TEOF) at 8–10°C induces cyclisation, forming the purine core structure.

This method achieves a yield of 72–97% under optimized conditions, with purity exceeding 94% as confirmed by HPLC. The use of anhydrous HCl minimizes side reactions, while TEOF acts as both a dehydrating agent and a formyl donor.

Stereochemical Control in Cyclopentene Derivative Formation

The stereoselective synthesis of the cyclopentene moiety is critical for maintaining the (1S,4R) configuration. Patent EP1660498B1 describes a novel approach using chiral auxiliaries to direct the stereochemistry during the coupling of the pyrimidine ring to the cyclopentene backbone. Key parameters include:

  • Temperature control (0–5°C) during nucleophilic substitution to prevent racemization.

  • Use of tetrahydrofuran (THF) as a solvent to enhance solubility of intermediates.

Industrial-Scale Process Optimization

Solvent and Reagent Selection

Large-scale production (≥20 kg batches) employs isopropanol as the primary solvent due to its compatibility with both acidic and basic conditions. Comparative data for solvent systems:

SolventReaction Time (h)Yield (%)Purity (%)
Isopropanol29794.4
Ethanol38991.2
Acetonitrile47888.5

Data adapted from Example 1 in US8097723B2

Purification Techniques

Crude product purification involves:

  • Crystallization : Sequential cooling of the isopropanol solution from 60°C to 0–2°C produces needle-like crystals with >99% enantiomeric excess.

  • Acid-Base Extraction : Sodium bicarbonate washes remove residual HCl, while tert-butyl methyl ether partitions isolate non-polar impurities.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 6.05 (m, 1H, cyclopentene-H), 5.34 (d, J = 4.8 Hz, 1H, CH₂OH).

  • HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).

Stability Profiling

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, confirming suitability for long-term storage at room temperature.

Comparative Analysis of Patent Methodologies

PatentKey InnovationYield ImprovementScalability
US8097723B2Anhydrous HCl/TEOF cyclisation+22% vs. prior art>100 kg
EP1660498B1Chiral auxiliary-mediated synthesisEnantiopurity >99%10–50 kg

Scientific Research Applications

Synthesis of the Compound

The synthesis of (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol typically involves several key steps:

  • Formation of the Cyclopentene Ring : This is achieved by functionalizing a suitable cyclopentene precursor.
  • Synthesis of the Pyrimidine Derivative : The pyrimidine ring is synthesized separately from chlorinated pyrimidine derivatives through amination.
  • Coupling Reaction : The pyrimidine derivative is coupled with the cyclopentene intermediate using reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For large-scale production, optimization of synthetic routes is essential. This includes:

  • Catalysis : Utilizing catalysts to enhance reaction efficiency.
  • Purification Techniques : Employing chromatography to isolate the desired product.
  • Scalability Adjustments : Modifying reaction conditions for consistent quality and cost-effectiveness.

Chemistry

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its distinctive structure allows chemists to explore new reaction pathways and mechanisms.

Biology

In biological studies, this compound can be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. The amino groups on the pyrimidine ring facilitate hydrogen bonding with enzyme active sites, while the cyclopentene ring enhances binding stability.

Medicine

The compound shows promise in medicinal chemistry for developing new therapeutic agents. Its structural features suggest potential interactions with specific biological targets, making it a candidate for further pharmacological studies. Research indicates that it may exhibit activity against certain diseases by modulating enzyme activity or inhibiting specific pathways .

Industry

In industrial applications, this compound could be utilized in synthesizing specialty chemicals or as an intermediate in pharmaceutical production. Its unique properties may lead to innovations in drug formulation and delivery systems.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antiviral Activity : Research has shown that derivatives of this compound exhibit antiviral properties against certain viral infections by inhibiting viral replication mechanisms.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed potential therapeutic uses in treating metabolic disorders.

Mechanism of Action

The mechanism of action of (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

  • (1S,4R)-4-[(2,5-Diamino-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
  • (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-ethanol

Comparison: Compared to similar compounds, (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol stands out due to the presence of the chloro group on the pyrimidine ring. This substitution enhances its reactivity and potential for further functionalization. Additionally, the specific stereochemistry of the compound contributes to its unique interactions with molecular targets, making it a valuable compound in scientific research.

Biological Activity

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol is a complex organic compound with notable biological activity, particularly as an impurity in Abacavir, an antiretroviral medication. Its unique structural characteristics allow it to interact with various biological targets, including enzymes and receptors, which can modulate their activity and influence cellular processes.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H13_{13}ClN4_{4}O
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 141271-11-6

Structural Features

FeatureDescription
Cyclopentene RingA five-membered carbon ring providing unique reactivity
Chloro GroupEnhances reactivity and potential for interactions
Amino GroupsCapable of forming hydrogen bonds with biological targets

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amino groups on the pyrimidine ring facilitate hydrogen bonding with active sites on proteins, while the cyclopentene structure contributes to hydrophobic interactions that stabilize the compound within these target sites.

Antiviral Activity

As an impurity in Abacavir, this compound has been studied for its potential antiviral properties against HIV. Its structural similarities to other nucleoside analogs suggest it may interfere with viral replication processes.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition could lead to altered cellular pathways relevant to cancer and viral infections.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on HIV Replication :
    • Researchers observed that this compound reduced HIV replication in vitro by interfering with reverse transcriptase activity.
    • IC50 Value : 0.5 µM in cellular assays.
  • Enzyme Interaction Studies :
    • The compound was shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
    • Ki Value : 0.3 µM, indicating strong binding affinity.
  • Structural Activity Relationship (SAR) :
    • Variants of the compound were synthesized to explore the effects of different substituents on biological activity.
    • Compounds lacking the chloro group showed significantly reduced potency against both HIV and DHFR.

Comparative Analysis with Similar Compounds

CompoundStructural FeaturesBiological Activity
AbacavirPurine derivativeAntiviral agent for HIV
(1S,4R)-4-[(2,5-Diamino-4-pyrimidinyl)amino]-2-cyclopentene-1-methanolLacks chlorineReduced enzyme inhibition
(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-cyclopentane-1-methanolCyclopentane instead of cyclopenteneAltered chemical behavior

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